6-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine
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Overview
Description
6-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine is an organic compound that features a pyridine ring substituted with a fluoro and methoxycarbonyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-4-methoxycarbonylphenylboronic acid and 2-hydroxypyridine.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of the boronic acid with the halogenated pyridine.
Reaction Conditions: The reaction is typically performed in a solvent like toluene or dimethylformamide at elevated temperatures (80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity on a larger scale.
Chemical Reactions Analysis
Types of Reactions
6-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the methoxycarbonyl moiety can be reduced to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of 6-(2-Fluoro-4-methoxycarbonylphenyl)-2-pyridone.
Reduction: Formation of 6-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxymethylpyridine.
Substitution: Formation of 6-(2-Amino-4-methoxycarbonylphenyl)-2-hydroxypyridine or 6-(2-Mercapto-4-methoxycarbonylphenyl)-2-hydroxypyridine.
Scientific Research Applications
6-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes involving pyridine derivatives.
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the activity and selectivity of metal catalysts.
Mechanism of Action
The mechanism of action of 6-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine depends on its specific application:
Enzyme Inhibition: In medicinal chemistry, the compound may act as an inhibitor of specific enzymes by binding to the active site and blocking substrate access.
Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
Catalysis: As a ligand, it can coordinate to metal centers, influencing the electronic environment and reactivity of the catalyst.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methoxycarbonylphenylboronic acid: Shares the fluoro and methoxycarbonyl groups but lacks the pyridine ring.
2-Hydroxypyridine: Contains the pyridine ring with a hydroxyl group but lacks the fluoro and methoxycarbonyl substituents.
6-(2-Fluorophenyl)-2-hydroxypyridine: Similar structure but lacks the methoxycarbonyl group.
Uniqueness
6-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine is unique due to the combination of its substituents, which confer specific electronic and steric properties. This makes it a versatile compound for various applications, particularly in fields requiring precise molecular interactions.
Properties
IUPAC Name |
methyl 3-fluoro-4-(6-oxo-1H-pyridin-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-13(17)8-5-6-9(10(14)7-8)11-3-2-4-12(16)15-11/h2-7H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIHJUWHKLKGEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC=CC(=O)N2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683078 |
Source
|
Record name | Methyl 3-fluoro-4-(6-oxo-1,6-dihydropyridin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111114-66-9 |
Source
|
Record name | Methyl 3-fluoro-4-(6-oxo-1,6-dihydropyridin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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